Tert-butyl 3,3-difluoro-5-oxo-azepane-1-carboxylate
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Overview
Description
Tert-butyl 3,3-difluoro-5-oxo-azepane-1-carboxylate is a chemical compound with the molecular formula C10H15F2NO3 It is a member of the azepane family, characterized by a seven-membered ring structure containing nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3,3-difluoro-5-oxo-azepane-1-carboxylate typically involves the reaction of tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate with appropriate reagents under controlled conditions. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium on carbon (Pd/C) to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3,3-difluoro-5-oxo-azepane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents such as lithium aluminum hydride (LiAlH4), and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may produce alcohols, and substitution reactions can result in various substituted derivatives .
Scientific Research Applications
Tert-butyl 3,3-difluoro-5-oxo-azepane-1-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 3,3-difluoro-5-oxo-azepane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate: A structurally similar compound with a six-membered ring.
Tert-butyl 3-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate: Another related compound with a spirocyclic structure.
Uniqueness
Tert-butyl 3,3-difluoro-5-oxo-azepane-1-carboxylate is unique due to its seven-membered ring structure and the presence of both fluorine and ketone functional groups.
Properties
Molecular Formula |
C11H17F2NO3 |
---|---|
Molecular Weight |
249.25 g/mol |
IUPAC Name |
tert-butyl 3,3-difluoro-5-oxoazepane-1-carboxylate |
InChI |
InChI=1S/C11H17F2NO3/c1-10(2,3)17-9(16)14-5-4-8(15)6-11(12,13)7-14/h4-7H2,1-3H3 |
InChI Key |
LEGSQPYLWLAYRD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=O)CC(C1)(F)F |
Origin of Product |
United States |
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